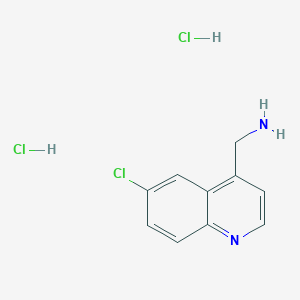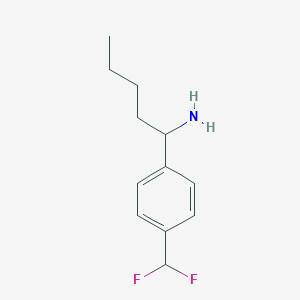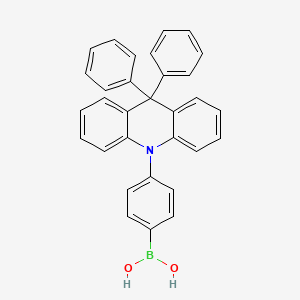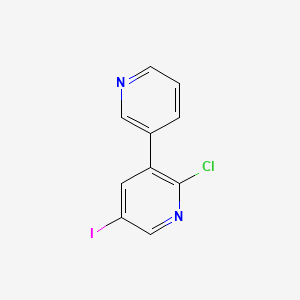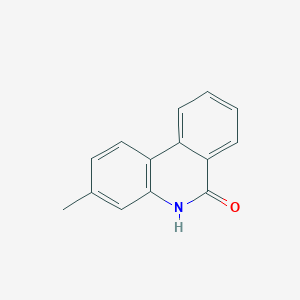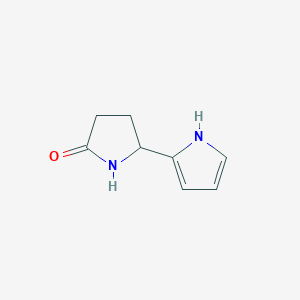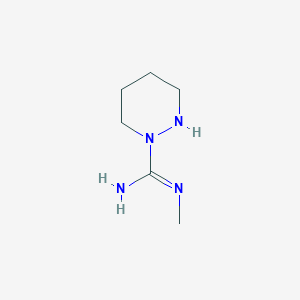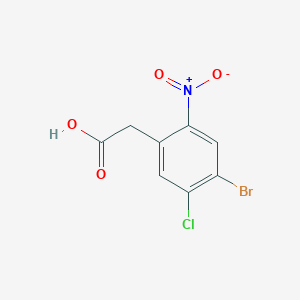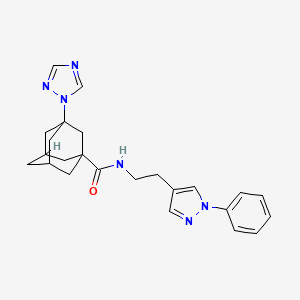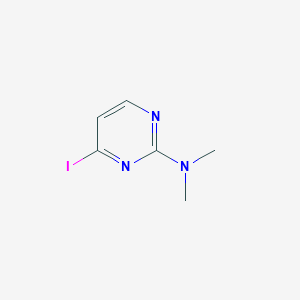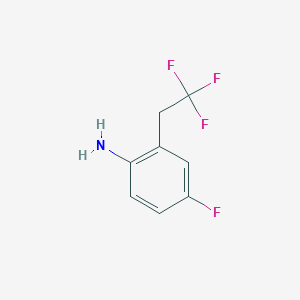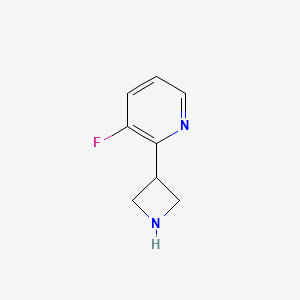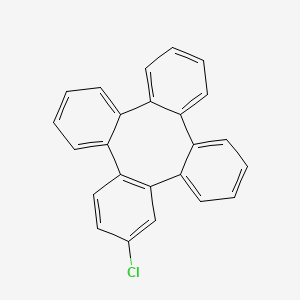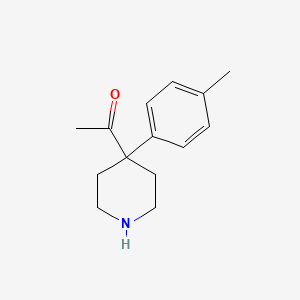
1-(4-(p-Tolyl)piperidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(p-Tolyl)piperidin-4-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a p-tolyl group attached to the piperidine ring, which is further connected to an ethanone group. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Vorbereitungsmethoden
The synthesis of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 4-piperidone under controlled conditions to yield the desired product. Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of p-tolylboronic acid with 4-bromopiperidine in the presence of a palladium catalyst to form the target compound.
Industrial production methods often utilize one-pot, solvent-free, and catalyst-free synthesis techniques under microwave irradiation. This approach offers significant improvements in terms of reaction time, yield, and environmental impact .
Analyse Chemischer Reaktionen
1-(4-(p-Tolyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Wissenschaftliche Forschungsanwendungen
1-(4-(p-Tolyl)piperidin-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules and pharmaceuticals.
Biology: It serves as a precursor in the development of biologically active compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as antagonists for certain receptors, such as the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(p-Tolyl)piperidin-4-yl)ethanone can be compared with other similar piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
These compounds share a similar piperidine core structure but differ in their substituents, which can significantly impact their biological activity and applications
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-[4-(4-methylphenyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C14H19NO/c1-11-3-5-13(6-4-11)14(12(2)16)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 |
InChI-Schlüssel |
QSNLRGHNXOYCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


